

Application Note: Detection and Identification of (+)-Leucocyanidin using LC-MS/MS

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Compound of Interest		
Compound Name:	(+)-Leucocyanidin	
Cat. No.:	B077932	Get Quote

Introduction

(+)-Leucocyanidin is a flavan-3,4-diol, a colorless natural product that serves as a crucial intermediate in the biosynthesis of proanthocyanidins (condensed tannins) and anthocyanins in plants.[1][2][3] As a member of the flavonoid family, it exhibits significant biological activities, making it a compound of interest in pharmaceutical and nutraceutical research.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the detection and identification of (+)-Leucocyanidin in various complex matrices.[1][4][5] This application note provides a detailed protocol for the analysis of (+)-Leucocyanidin using LC-MS/MS, covering sample preparation, chromatographic separation, and mass spectrometric detection.

Principle

The method is based on the separation of **(+)-Leucocyanidin** from other sample components using a C18 reversed-phase HPLC column.[6] The separation is achieved through gradient elution with a mobile phase consisting of acidified water and an organic solvent, typically acetonitrile.[6][7] The acidic mobile phase improves peak shape and resolution of phenolic compounds.[6] Detection and identification are performed using a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.[1][2] The identification of leucocyanidin stereoisomers is achieved through their distinct MS/MS fragmentation patterns.[8][9][10][11]



Experimental Protocols Sample Preparation

The appropriate sample preparation protocol will depend on the sample matrix. Below are general procedures for plant-based samples and liquid samples.

- 1.1. Extraction from Plant Material[6]
- Weigh 1 g of homogenized and dried plant material into a centrifuge tube.
- Add 10 mL of an extraction solvent (e.g., 70:29.5:0.5 acetone/water/acetic acid).
- Vortex the mixture for 1 minute.
- Sonicate the sample for 30 minutes in a water bath.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Decant the supernatant into a clean tube.
- Repeat the extraction process on the pellet to ensure exhaustive extraction and combine the supernatants.
- Evaporate the organic solvent from the combined supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C.
- Reconstitute the dried extract with a known volume (e.g., 5 mL) of the initial mobile phase composition.
- Filter the reconstituted sample through a 0.45 μm syringe filter into an HPLC vial.
- 1.2. Solid-Phase Extraction (SPE) for Liquid Samples[1] A generic solid-phase extraction (SPE) protocol can be adapted for the cleanup of **(+)-Leucocyanidin** from aqueous samples.
- Condition a C18 SPE cartridge with methanol followed by water.
- Load the sample onto the SPE cartridge.



- Wash the cartridge with water to remove interfering substances.
- Elute (+)-Leucocyanidin with methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the initial mobile phase.

Standard Solution Preparation[2]

- Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of high-purity (+)Leucocyanidin standard. Dissolve the standard in 10 mL of HPLC-grade methanol in a
 Class A volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution. Store the
 stock solution in an amber glass vial at -20°C. Acidified methanol (e.g., with 0.1% formic
 acid) can improve stability.[2]
- Working Standard Solutions: Prepare fresh working solutions daily by serially diluting the stock solution with the initial mobile phase to achieve a concentration range suitable for generating a calibration curve (e.g., 1 μg/mL to 100 μg/mL).[6]

Stability Considerations:

- (+)-Leucocyanidin stereoisomers are relatively stable in aqueous solution at -20°C for up to 70 days with less than 6% loss.[8][9][11]
- For long-term storage, stock solutions can be kept at -80°C for up to 6 months.
- Protect solutions from light by using amber vials or wrapping them in aluminum foil.[2]

LC-MS/MS Method

3.1. Liquid Chromatography (LC) Conditions[2][6][7]



Parameter	Value	
Instrumentation	UHPLC system coupled to a triple quadrupole or Q-TOF MS	
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm)	
Mobile Phase A	0.1% Formic acid in water	
Mobile Phase B	Acetonitrile	
Gradient Elution	0-5 min: 10% B; 5-25 min: 10-30% B; 25-35 min: 30-50% B; 35-40 min: 50-10% B (wash); 40-45 min: 10% B (equilibration)	
Flow Rate	1.0 mL/min	
Column Temperature	30°C	
Injection Volume	10 μL	

3.2. Mass Spectrometry (MS) Conditions[1][2]

Parameter	Value	
Ionization Source	Electrospray Ionization (ESI)	
Polarity	Positive	
Scan Mode	Multiple Reaction Monitoring (MRM)	
Capillary Voltage	Optimized for the specific instrument (typically 3-4 kV)	
Source Temperature	Optimized for the specific instrument (e.g., 120-150°C)	
Desolvation Temp.	Optimized for the specific instrument (e.g., 350-450°C)	
Gas Flow Rates	Optimized for the specific instrument	



Data Presentation

Quantitative Data: Precursor and Product Ions

The MS/MS fragmentation of leucocyanidin isomers, particularly the 3,4-cis and 3,4-trans stereoisomers, yields distinct patterns crucial for their identification.[1] The primary fragmentation mechanisms include retro-Diels-Alder (RDA) fission, heterocyclic ring fission (HRF), and quinone methide (QM) fission.[1][8] A key difference lies in the mode of dehydration of the 3,4-diol in positive ionization mode.[1][9] For the 3,4-cis isomer, dehydration can involve the loss of the hydroxyl group at either the C3 or C4 position, whereas for the 3,4-trans isomer, it primarily involves the loss of the hydroxyl group at the C3 position.[1][9][10]

Table 1: Key Precursor and Product Ions for **(+)-Leucocyanidin** Stereoisomers in Positive ESI Mode

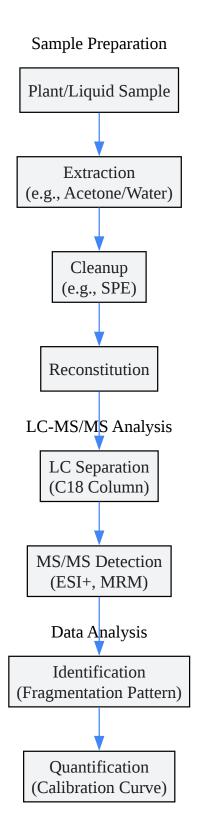
Compound	Precursor Ion (m/z)	Product Ion (m/z)	Fragmentation Pathway
(+)-Leucocyanidin	307.08	289.07	[M+H-H ₂ O] ⁺ , Dehydration
307.08	271.06	[M+H-2H ₂ O] ⁺ , Further dehydration	
307.08	153.02	Retro-Diels-Alder (RDA) fission	-
3,4-cis-Leucocyanidin	307.08	139.04	Specific fragment from dehydration at C4 hydroxyl
3,4-trans- Leucocyanidin	307.08	155.03	Distinct fragment ion

Note: The relative intensities of these fragment ions will vary depending on the collision energy and the specific isomer.[1] The fragment ion with m/z 139 is a major and specific fragment for 3,4-cis-leucocyanidin.[8][10]

Visualizations



Experimental Workflow



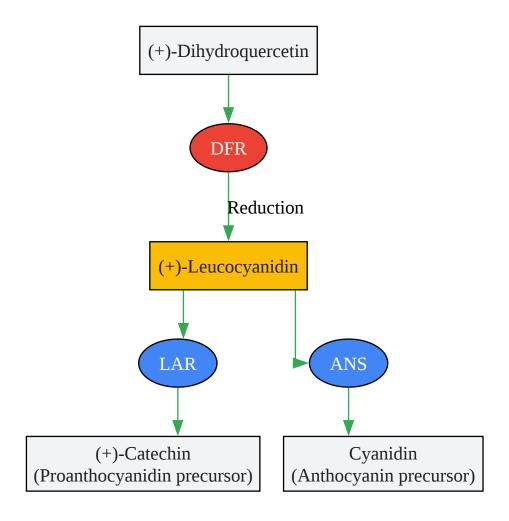
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Caption: General workflow for LC-MS/MS analysis of (+)-Leucocyanidin.

Biosynthetic Pathway

The biosynthesis of **(+)-leucocyanidin** is a key part of the broader flavonoid pathway.[3] It originates from the general phenylpropanoid pathway, leading to the formation of dihydroflavonols like dihydroquercetin. Dihydroflavonol 4-reductase (DFR) then reduces dihydroquercetin to form **(+)-leucocyanidin**.[3] This intermediate can then be converted to (+)-catechin by leucoanthocyanidin reductase (LAR) or to cyanidin by anthocyanidin synthase (ANS).[3]



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Caption: Biosynthetic pathway of **(+)-Leucocyanidin** and its conversion.

Conclusion



This application note provides a comprehensive and detailed protocol for the detection and identification of **(+)-Leucocyanidin** using LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric analysis, along with the distinct fragmentation patterns, allow for the reliable and sensitive analysis of this important flavonoid intermediate in various sample matrices. The provided workflows and pathway diagrams offer a clear visual representation of the analytical process and biosynthetic context.

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